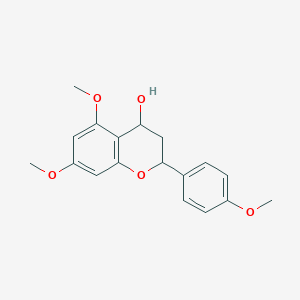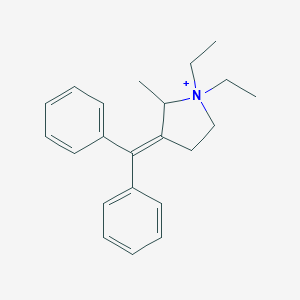
Dimethylstilbestrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylstilbestrol (DES) is a synthetic estrogen that was first synthesized in 1938. It was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES was causing cancer and other health problems in the children of these women. Today, DES is no longer prescribed, but it is still used in scientific research.
Applications De Recherche Scientifique
Estrogenic and Antiestrogenic Properties
Dimethylstilbestrol (DES) exhibits both estrogenic and antiestrogenic properties, depending on the dosage and administration method. A study by Martin (1969) demonstrated that DES, typically anti-estrogenic when administered as a single dose, can produce estrogen-like effects when given in multiple doses over time (Martin, 1969). Similarly, Katzenellenbogen and Katzenellenbogen (1973) found that DES can effectively inhibit the binding of estradiol in the uterus, indicating its antiestrogenic activity in certain contexts (Katzenellenbogen & Katzenellenbogen, 1973).
Effects on Female Reproductive Tract
Research by McLachlan, Newbold, and Bullock (1980) showed that prenatal exposure to DES can lead to significant abnormalities in the reproductive tracts of female offspring, indicating its impact on fetal development (McLachlan, Newbold, & Bullock, 1980).
Interaction with Other Compounds
The interaction between DES and other estrogen-related compounds has been studied in various contexts. For instance, Rochefort and Capony (1977) examined how DES interacts with the estrogen receptor and its modulation by estradiol, revealing insights into the molecular mechanisms of estrogen receptor activation (Rochefort & Capony, 1977). Capony and Williams (1981) explored the actions of DES in avian liver, focusing on its role in apolipoprotein B synthesis (Capony & Williams, 1981).
Impact on Cellular Mechanisms
Several studies have investigated the effects of DES at the cellular level. For example, Stone and Baggett (1965) researched the uptake of tritiated estradiol and estrone by the uterus and vagina of the ovariectomized mouse, shedding light on the mechanism of action of estrogens and the role of DES as an anti-estrogen (Stone & Baggett, 1965).
Neoplastic Transformation
McLachlan, Wong, Degen, and Barrett (1982) used a Syrian hamster embryo fibroblast model to study the ability of DES and related compounds to induce neoplastic transformation, providing insights into the carcinogenic potential of these substances (McLachlan, Wong, Degen, & Barrett, 1982).
Propriétés
Numéro CAS |
13366-36-4 |
|---|---|
Nom du produit |
Dimethylstilbestrol |
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
Clé InChI |
XPINIPXARSNZDM-VAWYXSNFSA-N |
SMILES isomérique |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canonique |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Autres numéros CAS |
13366-36-4 552-80-7 |
Synonymes |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



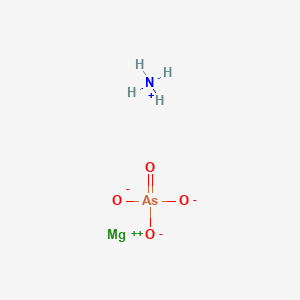
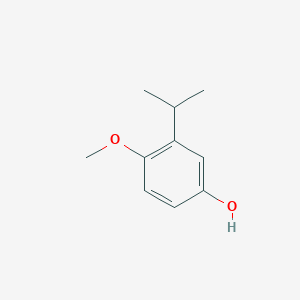
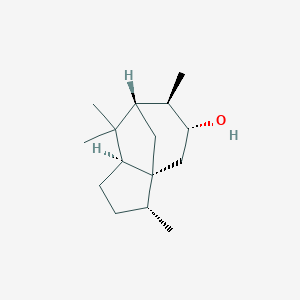
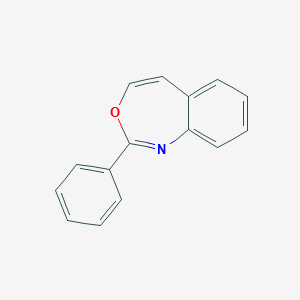

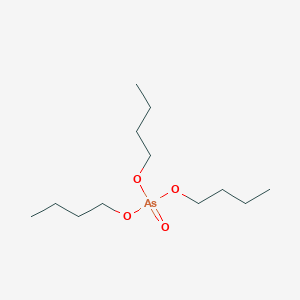
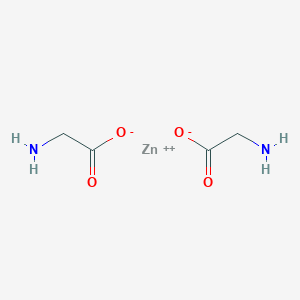
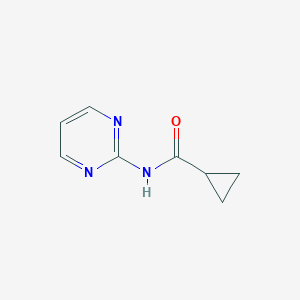
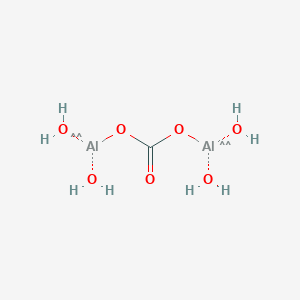
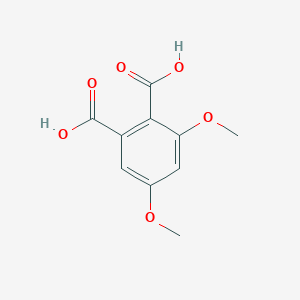
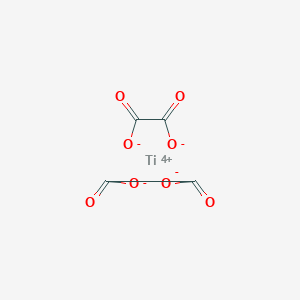
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
